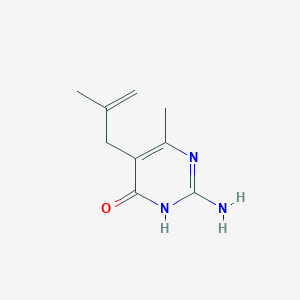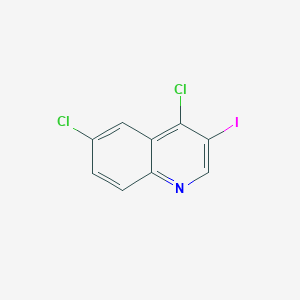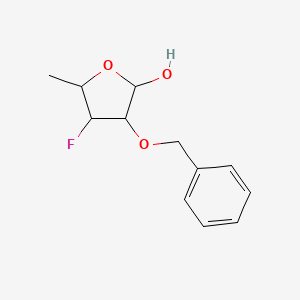![molecular formula C11H14O4 B12847592 4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)
4-[4-(Hydroxymethyl)phenoxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Hydroxymethyl)phenoxy]butanoic acid is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)phenoxy]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl alcohol with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Hydroxymethyl)phenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: 4-[4-(Carboxymethyl)phenoxy]butanoic acid.
Reduction: 4-[4-(Hydroxymethyl)phenol]butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[4-(Hydroxymethyl)phenoxy]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-(Hydroxymethyl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in aromatic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the butanoic acid chain.
4-(Hydroxymethyl)phenol: Similar structure but lacks the butanoic acid chain.
4-Phenoxybutanoic acid: Similar structure but lacks the hydroxymethyl group.
Uniqueness
4-[4-(Hydroxymethyl)phenoxy]butanoic acid is unique due to the presence of both the hydroxymethyl group and the butanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-[4-(hydroxymethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C11H14O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14) |
Clé InChI |
RPOADSNMUHCDAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
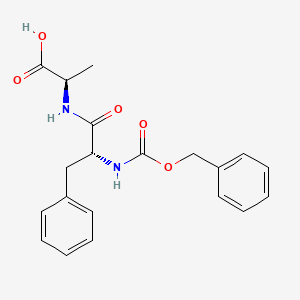


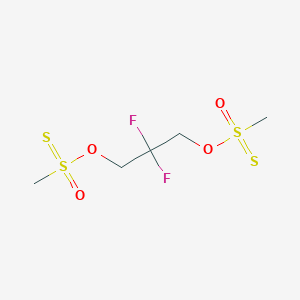
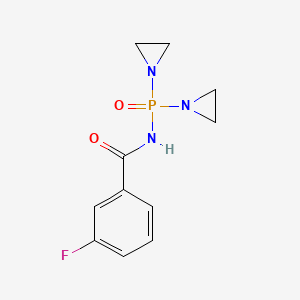
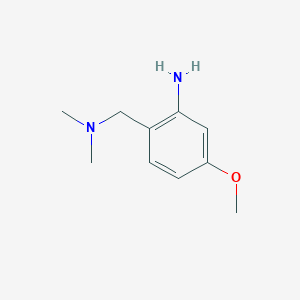
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
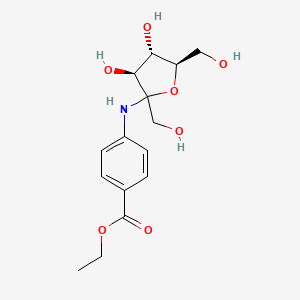
![4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one](/img/structure/B12847575.png)
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
